molecular formula C16H15ClN4O2S B2545614 (4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone CAS No. 941994-21-4

(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone

Cat. No. B2545614
CAS RN: 941994-21-4
M. Wt: 362.83
InChI Key: KFLAFKDDCTUQLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "(4-(5-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone" is a derivative of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone, which has been identified as a new chemotype with potential anti-mycobacterial properties. The core structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanone has been the subject of research due to its biological activity against Mycobacterium tuberculosis, the causative agent of tuberculosis .

Synthesis Analysis

The synthesis of related compounds involves the preparation of benzo[d]thiazole-2-carboxamides, which are then subjected to various chemical reactions to introduce different functional groups that may enhance biological activity. The synthesis process typically includes steps such as reductive amination, which has been used to synthesize piperazine derivatives in related studies . The specific synthesis route for the compound is not detailed in the provided papers, but it likely follows similar synthetic strategies.

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2-yl(piperazin-1-yl)methanones is characterized by the presence of a benzo[d]thiazole ring system attached to a piperazine moiety. This structure has been the basis for the design of new anti-mycobacterial agents. The presence of substituents such as chloro, methyl, and isoxazole groups can significantly influence the compound's biological activity by affecting its binding affinity to target proteins within the bacterial cells .

Chemical Reactions Analysis

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanone scaffold can undergo various chemical reactions to modify its structure and, consequently, its biological activity. The introduction of different substituents through reactions such as halogenation, methylation, and the addition of isoxazole rings can lead to a diverse array of derivatives with varying antiprotozoal, anticancer, and anti-mycobacterial activities .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "this compound" are not detailed in the provided papers, related compounds exhibit properties that make them suitable for biological evaluation. These properties include solubility, stability, and a favorable safety profile to host cells, which are crucial for the compounds' efficacy as therapeutic agents . The presence of a chloro group and other substituents can also affect the lipophilicity and, therefore, the pharmacokinetic properties of the compound.

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • The synthesis of new derivatives involving benzothiazoles and piperazine has been extensively studied for their potential antimicrobial properties. For instance, Patel, Agravat, and Shaikh (2011) explored the synthesis and antimicrobial activity of new pyridine derivatives, utilizing benzothiazoles and piperazine as core components. Their research showed variable and modest activity against investigated strains of bacteria and fungi, establishing a base for potential therapeutic applications (Patel, Agravat, & Shaikh, 2011).

  • Another study by Mhaske, Shelke, Raundal, and Jadhav (2014) focused on synthesizing and evaluating the biological activity of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. They found that most compounds exhibited moderate to good antimicrobial activity, highlighting the chemical's utility in developing new antimicrobial agents (Mhaske, Shelke, Raundal, & Jadhav, 2014).

Structural and Activity Analysis

  • Benaka Prasad et al. (2018) synthesized and evaluated the antiproliferative activity of a novel bioactive heterocycle. Their study included structural characterization and analysis of intermolecular interactions, providing insights into the potential medicinal applications of similar compounds (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

Antagonistic Properties and Molecular Interaction

  • Research by Shim et al. (2002) delved into the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, revealing the compound's potential for influencing receptor binding and activity. This study contributes to understanding the structural requirements for receptor antagonism and could guide the development of new therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Future Directions

The future directions for this compound could involve further studies to evaluate its potential biological activities, such as antioxidant, analgesic, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . Further, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .

properties

IUPAC Name

[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(1,2-oxazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN4O2S/c1-10-11(17)2-3-13-14(10)19-16(24-13)21-8-6-20(7-9-21)15(22)12-4-5-18-23-12/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLAFKDDCTUQLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4=CC=NO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.